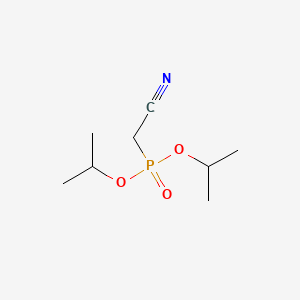

Diisopropyl (cyanomethyl)phosphonate

Description

Evolution of Organophosphorus Reagents in Chemical Transformations

The journey of organophosphorus chemistry began in the 19th century, with early discoveries laying the groundwork for its future significance. In 1854, Philippe de Clermont is credited with the first synthesis of an organophosphate, tetraethyl pyrophosphate (TEPP). nih.govnih.gov A significant milestone was the development of methods to create the crucial carbon-phosphorus (C-P) bond. rsc.org In 1898, August Michaelis and later Aleksandr Arbuzov developed the Michaelis-Arbuzov reaction, a cornerstone for the synthesis of phosphonates from trialkyl phosphites and alkyl halides. nih.govrsc.org

The 20th century witnessed a rapid expansion in the applications of these reagents. nih.gov A major breakthrough came in the 1950s with Georg Wittig's discovery of the olefination reaction using phosphonium (B103445) ylides, which transforms carbonyl compounds into alkenes. harvard.edu This discovery fundamentally changed the approach to alkene synthesis. nih.gov

Building on this foundation, a subsequent modification led to the development of the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org This reaction utilizes phosphonate-stabilized carbanions, which are generally more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction. wikipedia.org This often results in cleaner reactions and simpler purification, as the dialkylphosphate byproduct is water-soluble and easily removed by extraction. wikipedia.orgorganic-chemistry.org The HWE reaction is renowned for its reliability and stereocontrol, typically favoring the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.orgresearchgate.net This evolution from early phosphate (B84403) esters to sophisticated phosphonate (B1237965) reagents like Diisopropyl (cyanomethyl)phosphonate highlights a continuous drive for greater efficiency, selectivity, and practicality in organic synthesis. ethernet.edu.et

Historical Development and Significance of (Cyanomethyl)phosphonates in Olefination Reactions

The Horner-Wadsworth-Emmons reaction, first published by Leopold Horner in 1958 and later refined by William S. Wadsworth and William D. Emmons, represents a significant advancement over the classical Wittig reaction. wikipedia.org The reaction involves the nucleophilic addition of a phosphonate carbanion to an aldehyde or ketone, followed by elimination to form an alkene. wikipedia.orgslideshare.net

(Cyanomethyl)phosphonates, such as the diethyl and diisopropyl esters, emerged as highly valuable reagents within the HWE framework. enamine.netfishersci.com Their primary significance lies in their ability to serve as efficient synthons for the introduction of a cyanomethylene group, leading directly to the formation of α,β-unsaturated nitriles. enamine.netresearchgate.net These unsaturated nitriles are crucial building blocks in the synthesis of pharmaceuticals and natural products. researchgate.net

The reaction of this compound with a carbonyl compound begins with deprotonation by a base to form a stabilized carbanion. This carbanion then attacks the carbonyl carbon, and subsequent elimination of a diisopropyl phosphate salt yields the desired α,β-unsaturated nitrile. wikipedia.org The use of the diisopropyl ester, as opposed to the more common diethyl ester, can sometimes lead to higher stereoselectivity in the formation of the (Z)-alkene under specific conditions, an important consideration in complex total synthesis. alfa-chemistry.com The reliability and high yields associated with (cyanomethyl)phosphonates in the HWE reaction have cemented their status as essential reagents for the stereocontrolled synthesis of functionalized olefins. researchgate.net

Interactive Data Table: Properties of Cyanomethylphosphonate Reagents

The following table details the physical and chemical properties of this compound and its close analog, Diethyl (cyanomethyl)phosphonate.

| Property | This compound | Diethyl (cyanomethyl)phosphonate |

| CAS Number | 21658-95-7 scbt.com | 2537-48-6 chemicalbook.com |

| Molecular Formula | C₈H₁₆NO₃P scbt.com | C₆H₁₂NO₃P chemicalbook.com |

| Molecular Weight | 205.19 g/mol scbt.com | 177.14 g/mol chemicalbook.com |

| Appearance | Colorless to light yellow liquid cymitquimica.com | Clear colorless to light yellow liquid chemicalbook.com |

| Boiling Point | 108-110 °C @ 0.08 mmHg chemicalbook.com | 101-102 °C @ 0.4 mmHg chemicalbook.com |

| Density | 1.039 g/mL at 25 °C chemicalbook.com | 1.095 g/mL at 25 °C chemicalbook.com |

| Refractive Index | n20/D 1.428 chemicalbook.com | n20/D 1.434 chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

2-di(propan-2-yloxy)phosphorylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16NO3P/c1-7(2)11-13(10,6-5-9)12-8(3)4/h7-8H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDIIJHQSUNBKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(CC#N)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176042 | |

| Record name | Diisopropyl (cyanomethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | Diisopropyl cyanomethylphosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13162 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

21658-95-7, 58264-04-3 | |

| Record name | Bis(1-methylethyl) P-(cyanomethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21658-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropyl (cyanomethyl)phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021658957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropyl (cyanomethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl (cyanomethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diisopropyl (cyanomethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diisopropyl (cyanomethyl)phosphonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK5YRB8PTC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Diisopropyl Cyanomethyl Phosphonate and Its Analogues

Established Synthetic Routes to Diisopropyl (cyanomethyl)phosphonate

The synthesis of this compound is most commonly achieved through well-established organophosphorus chemistry reactions.

The Michaelis-Arbuzov reaction is the most fundamental and widely employed method for synthesizing alkylphosphonates, including this compound. organic-chemistry.orggoogle.com This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. organic-chemistry.org The general mechanism proceeds through two main steps: first, the nucleophilic attack by the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide, forming a quasi-phosphonium salt intermediate. In the second step, a halide ion attacks one of the alkoxy groups on the phosphorus center, leading to the formation of the phosphonate (B1237965) ester and an alkyl halide byproduct. organic-chemistry.orgbeilstein-archives.org

For the specific synthesis of this compound, the reaction employs triisopropyl phosphite and chloroacetonitrile (B46850). The phosphorus atom of triisopropyl phosphite attacks the carbon atom of the chloromethyl group in chloroacetonitrile. The resulting phosphonium (B103445) intermediate is then dealkylated by the chloride ion to yield the final this compound product along with isopropyl chloride. orgsyn.org The reaction is typically performed by heating the neat reactants, often initiated with gentle warming until an exothermic reaction begins. orgsyn.org

Table 1: Typical Reaction Parameters for Arbuzov Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

This table illustrates a generalized representation of the Arbuzov reaction for the target compound.

While the classic Arbuzov reaction is robust, several optimizations and alternative methods have been developed to improve efficiency, reduce reaction times, and enhance safety. One significant advancement is the use of microwave-assisted heating, which can dramatically decrease reaction times and often leads to cleaner reactions with higher yields. google.com

Another approach involves transition-metal catalysis, particularly with nickel or palladium catalysts, for C-P bond formation. beilstein-archives.orgnih.govbeilstein-journals.org The Tavs reaction, a nickel-catalyzed cross-coupling of aryl halides with trialkyl phosphites, provides a precedent for such transformations. beilstein-archives.org An alternative protocol for this reaction involves pre-heating the nickel(II) precatalyst with triisopropyl phosphite to form the active nickel(0) catalyst before the slow addition of the halide substrate, which can increase the reaction rate. nih.gov While more commonly applied to aryl halides, which are typically less reactive than chloroacetonitrile in standard Arbuzov conditions, these catalytic systems represent an alternative strategy for C-P coupling. beilstein-archives.orgbeilstein-journals.org

Furthermore, modifications in the reaction setup, such as using a continuous-flow reactor, can offer better control over reaction parameters and allow for the continuous removal of the isopropyl halide byproduct, potentially increasing yield and safety. google.com

Synthesis of Chemically Modified this compound Analogues

The versatile structure of this compound allows for various chemical modifications to tune its properties and reactivity.

The isopropyl ester groups of the phosphonate can be readily substituted with other alkyl groups, such as methyl or ethyl, by starting the Arbuzov reaction with the corresponding trialkyl phosphite (e.g., trimethyl phosphite or triethyl phosphite). orgsyn.org The resulting dialkyl (cyanomethyl)phosphonates, such as Diethyl (cyanomethyl)phosphonate, are valuable reagents in their own right, particularly in Horner-Wadsworth-Emmons (HWE) reactions for the synthesis of α,β-unsaturated nitriles. enamine.net

The nature of the alkyl ester group influences the reactivity of the phosphonate. Steric hindrance from bulkier esters (like isopropyl) can impact reaction rates. The electronic properties of the ester also play a role in the acidity of the α-proton and the stability of the corresponding carbanion, which is a key intermediate in HWE chemistry. For instance, Diethyl (cyanomethyl)phosphonate is a commonly used modified Wittig reagent that reacts with aldehydes and ketones to form α,β-unsaturated nitriles. enamine.net The synthesis of mixed phosphonate esters, containing two different alkyl groups, can also be achieved through specialized methods, such as reacting a phosphonochloridate intermediate with a second, different alcohol. mdpi.com

Table 2: Comparison of Common (Cyanomethyl)phosphonate Esters

| Compound Name | Starting Phosphite | Key Application |

|---|---|---|

| Dimethyl (cyanomethyl)phosphonate | Trimethyl phosphite | HWE Reagent |

| Diethyl (cyanomethyl)phosphonate | Triethyl phosphite | HWE Reagent enamine.net |

This table provides examples of how varying the starting phosphite changes the final phosphonate ester.

The methylene (B1212753) group (α-carbon) positioned between the cyano and phosphonate moieties is acidic due to the electron-withdrawing nature of both functional groups. This acidity allows for deprotonation by a suitable base (e.g., sodium hydride, lithium diisopropylamide) to generate a stabilized carbanion. This nucleophilic carbanion can then be reacted with a variety of electrophiles to introduce substituents at the α-position.

Common derivatization reactions include:

Alkylation: Reaction with alkyl halides to introduce alkyl chains.

Acylation: Reaction with acyl chlorides or anhydrides to form β-ketophosphonates.

Aldol-type reactions: Condensation with aldehydes or ketones to yield α-substituted-β-hydroxyphosphonates.

These strategies provide a powerful tool for creating a diverse library of substituted cyanomethylphosphonates, significantly expanding their synthetic utility.

Introducing heteroatoms (such as nitrogen, oxygen, or sulfur) into the cyanomethylphosphonate structure can lead to compounds with unique chemical and biological properties. One key strategy involves the synthesis of α-aminophosphonates, which are phosphorus analogues of α-amino acids. A relevant synthesis involves a phospha-Mannich type reaction where an amine, a carbonyl compound, and a phosphorus source react. researchgate.netmdpi.com For example, the synthesis of diethyl [(N,N-dimethylamino)cyanomethyl]phosphonate has been documented. researchgate.net

Another approach is the nucleophilic substitution of α-hydroxyphosphonates with amines. mdpi.com The required α-hydroxyphosphonate can be synthesized via the Pudovik reaction, which is the addition of a dialkyl phosphite to an aldehyde or ketone. mdpi.com The resulting hydroxyl group can then be substituted by a nitrogen nucleophile to afford the α-amino derivative. mdpi.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Triisopropyl phosphite |

| Chloroacetonitrile |

| Isopropyl chloride |

| Diethyl (cyanomethyl)phosphonate |

| Triethyl phosphite |

| Dimethyl (cyanomethyl)phosphonate |

| Trimethyl phosphite |

| Diethyl [(N,N-dimethylamino)cyanomethyl]phosphonate |

| α-hydroxyphosphonates |

| α-aminophosphonates |

| β-ketophosphonates |

| α-substituted-β-hydroxyphosphonates |

| Phosphonochloridate |

| Sodium hydride |

Preparation of Diisopropyl Phosphonate-Derived Building Blocks for Complex Molecule Construction

Diisopropyl phosphonate and its derivatives, particularly this compound, serve as versatile and powerful building blocks in organic synthesis. Their utility lies in the ability to form new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures found in natural products and biologically active compounds. researchgate.netnih.govnih.gov These phosphonate-based reagents are central to several key synthetic transformations, including the renowned Horner-Wadsworth-Emmons reaction, multicomponent reactions, and directed catalytic processes.

The phosphonate moiety, especially when activated by an adjacent electron-withdrawing group like a cyano group, facilitates the generation of a stabilized carbanion. This nucleophilic species is the cornerstone of the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes. wikipedia.orgnrochemistry.com Furthermore, the phosphonate group itself can act as a directing group to guide the stereochemical outcome of reactions at other parts of a molecule. nih.gov

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a primary application for building blocks derived from this compound. In this reaction, the phosphonate is first deprotonated with a base to form a phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to an aldehyde or ketone, which, after a sequence of steps, results in the formation of an alkene with the elimination of a water-soluble phosphate (B84403) byproduct. wikipedia.orgyoutube.com A significant advantage of the HWE reaction is its ability to produce α,β-unsaturated nitriles with a high degree of stereoselectivity, typically favoring the (E)-isomer. nrochemistry.comenamine.net

The general mechanism involves:

Deprotonation of the α-carbon of the phosphonate.

Nucleophilic attack of the resulting carbanion on a carbonyl compound.

Formation of a cyclic oxaphosphetane intermediate.

Elimination to yield the alkene and a dialkyl phosphate salt. nrochemistry.comyoutube.com

The versatility of this reaction is demonstrated in the synthesis of complex molecules, including natural product precursors. For instance, diethyl (cyanomethyl)phosphonate, a close analogue, is used to introduce a C-11 normal prenylated group in the synthesis of hapalindole-type alkaloids. researchgate.net

Table 1: Synthesis of Alkenes via HWE Reaction Using Cyanomethylphosphonate Building Blocks This table presents examples of the Horner-Wadsworth-Emmons reaction where cyanomethylphosphonate reagents are used to construct complex alkenes from various carbonyl compounds.

| Phosphonate Reagent | Carbonyl Compound | Base/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Diethyl (cyanomethyl)phosphonate | Benzaldehyde | Solid bases (e.g., KF-Al₂O₃) | E-Diethyl phosphonocinnamonitrile | Variable | researchgate.net |

| Diethyl (cyanomethyl)phosphonate | Indole-3-carboxaldehyde derivative | NaH, THF | C-11 prenylated indole (B1671886) derivative | - | researchgate.net |

Multicomponent Reactions for Heterocycle Synthesis

Diisopropyl phosphonate itself is a key building block for the one-pot synthesis of complex heterocyclic systems through multicomponent reactions (MCRs). These reactions are highly efficient as they allow for the formation of multiple bonds and stereocenters in a single operation.

A notable example is the synthesis of (2-amino-3-cyano-4H-chromen-4-yl)phosphonate derivatives. In a reaction catalyzed by pentamethyldiethylenetriamine (PMDTA), salicylaldehydes, malononitrile, and dialkyl phosphites (such as diisopropyl phosphonate) are combined to produce highly functionalized chromene structures in high yields. rsc.org This method is advantageous as it often avoids the need for chromatographic purification; the products can be isolated by simple filtration. rsc.org

Table 2: PMDTA-Catalyzed Multicomponent Synthesis of Chromenylphosphonates This table details the synthesis of (2-amino-3-cyano-4H-chromen-4-yl)phosphonate derivatives through a one-pot reaction involving a diisopropyl phosphonate building block.

| Salicylaldehyde Derivative | Phosphite Reagent | Catalyst | Product Structure | Yield | Reference |

|---|---|---|---|---|---|

| Salicylaldehyde | Diisopropyl phosphite | PMDTA | Diisopropyl (2-amino-3-cyano-4H-chromen-4-yl)phosphonate | High | rsc.org |

| 5-Bromosalicylaldehyde | Diisopropyl phosphite | PMDTA | Diisopropyl (2-amino-6-bromo-3-cyano-4H-chromen-4-yl)phosphonate | High | rsc.org |

Phosphonates as Directing Groups and Versatile Intermediates

Beyond their role in olefination, phosphonate groups can function as directing groups to control reactivity elsewhere in a molecule. In a rhodium-catalyzed asymmetric hydroboration of trisubstituted alkenes, a phosphonate group directs the boron addition, leading to the formation of functionalized chiral tertiary boronic esters with high enantioselectivity. nih.gov These borylated phosphonates are valuable building blocks themselves, readily converted into chiral β- and γ-hydroxyphosphonates and aminophosphonates. nih.gov

Furthermore, diisopropyl phosphonate can be converted into other useful building blocks, such as α-hydroxyphosphonates, through the Pudovik reaction with aldehydes. mdpi.com These α-hydroxyphosphonates are versatile intermediates that can be transformed into α-acyloxyphosphonates, α-ketophosphonates, or α-aminophosphonates, significantly expanding the range of accessible complex molecules. mdpi.com

Mechanistic Investigations of Diisopropyl Cyanomethyl Phosphonate Reactivity

Fundamental Principles of Stabilized Phosphonate (B1237965) Carbanion Generation and Characterization

The reactivity of diisopropyl (cyanomethyl)phosphonate in olefination reactions is fundamentally dependent on the generation of a stabilized phosphonate carbanion. The carbon atom situated between the phosphonate group (P=O) and the cyano group (C≡N) bears a proton that is significantly more acidic than a standard alkyl proton. This enhanced acidity is a direct consequence of the powerful electron-withdrawing nature of the adjacent functional groups, which stabilize the resulting conjugate base. harvard.eduyoutube.com

Upon treatment with a suitable base, this acidic proton is abstracted to form a carbanion. slideshare.net This carbanion is not a simple localized negative charge on the carbon; instead, it is a resonance-stabilized species. The negative charge is delocalized over the phosphonate and cyano moieties, as depicted by its resonance structures. This delocalization distributes the negative charge, thereby increasing the stability of the anion. Phosphonates stabilized by an electron-withdrawing substituent, such as a nitrile group, are particularly effective, allowing the carbanion to be formed readily. chempedia.info These phosphonate-stabilized carbanions are generally more nucleophilic but less basic than the phosphonium (B103445) ylides used in the traditional Wittig reaction. wikipedia.orgalchetron.com The increased nucleophilicity allows them to react efficiently with a broader range of aldehydes and ketones. nrochemistry.com

Detailed Mechanistic Elucidation of the Horner-Wadsworth-Emmons (HWE) Olefination with this compound

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, wherein a stabilized phosphonate carbanion reacts with a carbonyl compound to produce an alkene and a water-soluble phosphate (B84403) byproduct. wikipedia.orgalfa-chemistry.com The reaction involving this compound follows this general pathway but is specifically influenced by the electronic properties of the cyano group and the steric bulk of the diisopropyl esters.

The formation of the phosphonate carbanion from this compound is the initial step of the HWE reaction. wikipedia.org The presence of the strongly electron-withdrawing cyano group significantly lowers the pKa of the α-proton, facilitating deprotonation by a wide array of bases, ranging from sodium hydride (NaH) and potassium tert-butoxide to milder bases like potassium carbonate under certain conditions. chempedia.info

The thermodynamics of this step are generally favorable. The resulting carbanion is stabilized, making the equilibrium lie towards the product side. Kinetically, the rate of deprotonation is typically fast. The choice of base and solvent system can influence the nature of the carbanion in solution, affecting its aggregation state and the degree of association with the counter-ion (e.g., Li+, Na+, K+). These factors, in turn, can modulate the carbanion's reactivity and the stereochemical course of the subsequent olefination. wikipedia.org

Once formed, the this compound carbanion acts as a nucleophile, attacking the electrophilic carbon of the carbonyl substrate (aldehyde or ketone). youtube.com This nucleophilic addition is typically the rate-limiting step of the HWE reaction. wikipedia.orgalchetron.com The trajectory of this attack is governed by stereoelectronic factors, primarily steric hindrance, leading to the formation of diastereomeric intermediates. organic-chemistry.org

The reaction proceeds through an antiperiplanar approach of the carbanion to the carbonyl group, which is favored to minimize steric repulsion. alfa-chemistry.comorganic-chemistry.org This approach leads to two possible diastereomeric intermediates, often referred to as syn and anti (or erythro and threo) betaine-like adducts. The ratio of these initial adducts is determined by the kinetic control of the addition step, influenced by the steric bulk of the aldehyde's substituent, the phosphonate's ester groups (diisopropyl), and the reaction temperature. wikipedia.org

Following the initial nucleophilic addition, the resulting oxyanion intermediate undergoes an intramolecular cyclization to form a four-membered ring structure known as an oxaphosphetane. nrochemistry.comwikipedia.org This step is crucial in determining the final stereochemistry of the alkene product. The diastereomeric betaine (B1666868) intermediates cyclize to form corresponding diastereomeric oxaphosphetanes.

A key feature of the HWE reaction with stabilized phosphonates is the potential for reversibility in the initial addition and oxaphosphetane formation steps. youtube.com This reversibility allows the initially formed intermediates to equilibrate. The anti intermediate is generally thermodynamically more stable due to reduced steric interactions. If the system is allowed to reach thermodynamic equilibrium, the anti intermediate will predominate. wikipedia.org

The final step is the decomposition of the oxaphosphetane via a syn-elimination, which breaks the carbon-phosphorus and carbon-oxygen bonds to form the alkene and a diisopropyl phosphate salt. youtube.com

Decomposition of the anti -oxaphosphetane yields the (E)-alkene .

Decomposition of the syn -oxaphosphetane yields the (Z)-alkene .

Because the anti intermediate is more stable, and its elimination leads to the more stable (E)-alkene, the HWE reaction generally favors the formation of (E)-alkenes under conditions that promote equilibration (e.g., higher temperatures, weakly coordinating cations like Li+). wikipedia.org However, the strongly electron-withdrawing cyano group in this compound can accelerate the rate of elimination, potentially making it faster than the rate of equilibration. wikipedia.orgnih.gov This kinetic effect can lead to an increase in the proportion of the (Z)-alkene, as the product distribution will reflect the initial kinetic ratio of the adducts. nih.gov

| Factor | Influence on (E)-Selectivity (Thermodynamic Control) | Influence on (Z)-Selectivity (Kinetic Control) |

|---|---|---|

| Temperature | Higher temperatures promote equilibration, favoring the more stable (E)-alkene. wikipedia.org | Lower temperatures (-78 °C) suppress equilibration, preserving the kinetic product ratio. |

| Base/Cation | Bases with small, coordinating cations (e.g., Li+) can facilitate reversibility. wikipedia.org | Strongly dissociating conditions (e.g., KHMDS with 18-crown-6) minimize reversibility and favor kinetic control. wikipedia.orgnih.gov |

| Phosphonate Substituent | Less electron-withdrawing groups allow for more facile equilibration. | Strong electron-withdrawing groups (like -CN) accelerate elimination, potentially trapping the kinetic product. nih.gov |

| Aldehyde Structure | Increased steric bulk on the aldehyde generally enhances (E)-selectivity. wikipedia.org | Less bulky aldehydes may show lower intrinsic selectivity. |

Quantum mechanical calculations and computational studies have provided significant insight into the HWE reaction mechanism. acs.org These theoretical models are used to calculate the energies of intermediates and transition states along the reaction coordinate, helping to rationalize experimentally observed stereoselectivities. researchgate.net

Studies suggest that for stabilized phosphonates, the energy barriers for the initial nucleophilic addition and subsequent steps are relatively low. researchgate.net Computational analyses have confirmed that the electron-withdrawing substituents on the phosphonate reagent have a profound effect on the reaction's energy profile. researchgate.net They stabilize the intermediates and transition states, which can lower the activation energy for the elimination step. This reduction in the energy barrier for elimination is consistent with the experimental observation that such reagents can favor kinetic control and lead to higher (Z)-selectivity under appropriate conditions. researchgate.net The calculations help to quantify the delicate energetic balance between the reversible formation of intermediates and the irreversible elimination step that ultimately dictates the product ratio.

| Reaction Step | Effect of Electron-Withdrawing Group (e.g., -CN) | Implication for Stereoselectivity |

|---|---|---|

| Carbanion Formation | Lowers energy of carbanion (stabilization). | Facilitates easy formation of the nucleophile. |

| Nucleophilic Addition (TS) | Stabilizes the transition state. | Increases the rate of the initial addition. |

| Oxaphosphetane Intermediate | Stabilizes the intermediate. | Influences the equilibrium position of intermediates. |

| Elimination (TS) | Significantly lowers the energy of the elimination transition state. researchgate.net | Accelerates decomposition, potentially outcompeting equilibration and increasing Z-alkene formation. wikipedia.orgnih.gov |

Stereochemical Control and Selectivity in this compound-Mediated Olefination Reactions

The stereochemical outcome of the HWE reaction using this compound is a function of the interplay between kinetic and thermodynamic control, which can be manipulated by adjusting reaction conditions. youtube.com The inherent features of the reagent—the bulky diisopropyl groups and the electron-withdrawing cyano group—are key determinants of selectivity.

Achieving (E)-Selectivity: High (E)-selectivity is achieved under conditions that favor thermodynamic control. This requires that the initial addition of the carbanion to the carbonyl is reversible, allowing the intermediates to equilibrate to the more stable anti-oxaphosphetane before elimination occurs. wikipedia.org Conditions promoting this pathway include:

Using cations that promote reversibility, such as Li+. wikipedia.org

Employing higher reaction temperatures (e.g., 0 °C to 23 °C) to ensure equilibration is rapid compared to elimination. wikipedia.org

Using aldehydes with significant steric bulk, which amplifies the energy difference between the diastereomeric transition states. wikipedia.org

Achieving (Z)-Selectivity: High (Z)-selectivity requires circumventing thermodynamic equilibration and favoring kinetic control. The strategy is to make the elimination of the initially formed oxaphosphetane intermediates faster than their interconversion. The strong electron-withdrawing cyano group facilitates this approach by accelerating the elimination step. This is the principle behind the Still-Gennari modification, which uses phosphonates with trifluoroethyl groups to achieve high (Z)-selectivity. wikipedia.orgyoutube.com Conditions that favor this kinetic pathway include:

The use of strongly dissociating base systems, such as potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether (18-crown-6), which generates a "naked" anion with high reactivity. wikipedia.orgnih.gov

Running the reaction at very low temperatures (e.g., -78 °C) to slow down or prevent intermediate equilibration. wikipedia.org

Furthermore, the steric bulk of the diisopropyl groups on the phosphonate, compared to smaller methyl or ethyl groups, can enhance the intrinsic diastereoselectivity of the initial addition step, contributing to higher stereochemical purity in the final product. alfa-chemistry.com

Factors Governing (E)-Stereoselectivity in HWE Reactions

The Horner-Wadsworth-Emmons reaction, a cornerstone of modern organic synthesis, is renowned for its ability to produce alkenes with high stereocontrol. When using stabilized phosphonates like this compound, the reaction typically exhibits a strong preference for the formation of the (E)-alkene. organic-chemistry.orgwikipedia.org This selectivity arises from a combination of factors that favor a thermodynamically controlled reaction pathway.

The generally accepted mechanism begins with the deprotonation of the phosphonate, followed by the nucleophilic addition of the resulting carbanion to the carbonyl partner (aldehyde or ketone) to form diastereomeric tetrahedral intermediates (betaines or oxaphosphetanes). wikipedia.org The key to the high (E)-selectivity lies in the reversibility of this initial addition step. The presence of the electron-withdrawing nitrile group (CN) on this compound stabilizes the carbanion, making it less basic and more nucleophilic than non-stabilized ylides. wikipedia.org This stabilization allows for the equilibration of the diastereomeric intermediates.

The transition state leading to the (E)-alkene is sterically more favorable and thus lower in energy than the transition state leading to the (Z)-alkene. nrochemistry.com In the favored arrangement, the bulky phosphonate and the R-group of the carbonyl compound orient themselves in an anti relationship to minimize steric repulsion, which ultimately leads to the formation of the trans or (E)-alkene. organic-chemistry.org Several specific factors can be manipulated to enhance this inherent selectivity.

Key Factors Influencing (E)-Stereoselectivity:

| Factor | Influence on (E)-Selectivity | Rationale |

| Nature of the Phosphonate | The cyano group stabilizes the carbanion, promoting reversibility of the addition step and favoring the thermodynamically preferred (E)-product. The bulky diisopropyl groups can also enhance steric differentiation. | Stabilized carbanions allow for equilibration to the more stable anti intermediate. |

| Reaction Temperature | Higher temperatures (e.g., room temperature vs. -78 °C) generally increase (E)-selectivity. | Provides sufficient energy to overcome the activation barrier for the reversal of the initial addition, ensuring that the reaction proceeds under thermodynamic control. |

| Metal Counterion | Lithium-based bases (e.g., n-BuLi) often provide higher (E)-selectivity compared to sodium or potassium bases. | The smaller lithium cation may coordinate more effectively within the transition state, though its role is complex and can be substrate-dependent. |

| Steric Bulk of Reactants | Increasing the steric bulk of the aldehyde reactant typically enhances (E)-selectivity. | Amplifies the steric repulsion in the transition state leading to the (Z)-isomer, further favoring the path to the (E)-isomer. |

By optimizing these conditions, the HWE reaction with this compound can be a highly reliable method for the synthesis of (E)-α,β-unsaturated nitriles.

Strategies for Achieving (Z)-Stereoselectivity: Focus on Still-Gennari Conditions

While the standard HWE reaction with stabilized phosphonates is an excellent method for preparing (E)-alkenes, obtaining the corresponding (Z)-isomer requires a significant modification of the reaction conditions and, crucially, the phosphonate reagent itself. The most successful and widely adopted strategy for achieving high (Z)-selectivity is the Still-Gennari olefination. nrochemistry.com

The Still-Gennari modification relies on two key changes to steer the reaction toward kinetic control and favor the formation of the (Z)-alkene:

Phosphonate Structure: The alkyl groups on the phosphonate oxygen atoms (e.g., methyl, ethyl, or isopropyl) are replaced with highly electron-withdrawing groups, typically 2,2,2-trifluoroethyl groups.

Reaction Conditions: The reaction is performed at low temperature (-78 °C) using a strongly dissociating base system, such as potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) in a solvent like THF.

The electron-withdrawing trifluoroethyl groups have a profound electronic effect on the phosphorus center. This modification is thought to increase the rate of elimination of the oxaphosphetane intermediate to the alkene, making this step faster than the reversal of the initial addition. nrochemistry.com Under these kinetically controlled conditions, the reaction proceeds through the less stable syn transition state, which forms faster and collapses to the (Z)-alkene before it can equilibrate to the more stable anti intermediate.

When considering the use of this compound, it is important to note that it is not a Still-Gennari-type reagent. The isopropoxy groups are not sufficiently electron-withdrawing to promote the rapid elimination required for (Z)-selectivity. Therefore, simply subjecting this compound to Still-Gennari conditions (KHMDS, 18-crown-6, -78 °C) is unlikely to produce the (Z)-alkene with high selectivity. The reaction would still be governed by the thermodynamic factors that favor the (E)-product. Achieving high (Z)-selectivity necessitates the use of a true Still-Gennari phosphonate, such as bis(2,2,2-trifluoroethyl) (cyanomethyl)phosphonate.

Comparison of HWE Variants:

| Feature | Standard HWE (with this compound) | Still-Gennari Olefination |

| Phosphonate Ester Groups | Alkyl (e.g., Isopropyl) | Electron-withdrawing (e.g., 2,2,2-Trifluoroethyl) |

| Control Element | Thermodynamic | Kinetic |

| Key Intermediate | Reversible formation of intermediates, favors stable anti pathway | Irreversible (fast) elimination from kinetically favored syn pathway |

| Typical Product | (E)-Alkene | (Z)-Alkene |

Diastereoselective Applications with Chiral Aldehydes and Ketones

When the carbanion of this compound reacts with a chiral aldehyde or ketone containing a stereocenter at the α-position, the formation of a new double bond can lead to two possible diastereomeric products. The facial selectivity of the nucleophilic attack on the carbonyl group is often predictable using established stereochemical models, most notably the Felkin-Anh model. uwindsor.ca

The Felkin-Anh model predicts the preferred trajectory of a nucleophile attacking a chiral aldehyde by considering the steric hindrance of the substituents at the adjacent stereocenter. youtube.com The model posits that the most stable ground-state conformation of the aldehyde is one where the largest substituent (L) is oriented perpendicular to the carbonyl bond. The nucleophile then attacks the carbonyl carbon at the Bürgi-Dunitz angle (approx. 107°) from the face opposite the largest group, passing over the smallest substituent (S) rather than the medium-sized one (M). uwindsor.cagold-chemistry.org

In the context of the HWE reaction, the bulky this compound carbanion acts as the nucleophile. Its approach to a chiral aldehyde, conforming to the Felkin-Anh model, would preferentially occur from the less sterically hindered face. This leads to the formation of one diastereomeric intermediate in excess, which then eliminates to give the major diastereomeric alkene product.

For example, in the reaction with an aldehyde where the α-substituents are Large (L), Medium (M), and Small (S), the phosphonate carbanion would attack as shown below, leading to the predicted major diastereomer.

Felkin-Anh Model Applied to HWE Reaction

Step 1: Conformation of Chiral Aldehyde The aldehyde adopts a conformation where the largest group (L) is perpendicular to the C=O bond, minimizing steric strain.

Step 2: Nucleophilic Attack The this compound carbanion attacks the carbonyl carbon along the Bürgi-Dunitz trajectory, approaching from the face occupied by the smallest group (S).

Step 3: Formation of Major Product This trajectory leads to the major diastereomeric intermediate, which subsequently undergoes elimination to form the predominant alkene diastereomer, typically with an (E)-configuration at the newly formed double bond due to the thermodynamic nature of the HWE reaction.

The degree of diastereoselectivity achieved depends on the size difference between the L, M, and S groups on the chiral aldehyde; larger differences lead to higher selectivity. gold-chemistry.org While specific experimental data for this compound in such reactions is not widely documented, the principles of the Felkin-Anh model provide a robust framework for predicting the stereochemical outcome.

Mechanistic Insights into Non-Olefination Reactions of this compound

While the Horner-Wadsworth-Emmons olefination is the most prominent reaction of this compound, the stabilized carbanion derived from it is a versatile nucleophile capable of participating in other important carbon-carbon bond-forming reactions, notably alkylation and Michael addition.

Alkylation Reactions: The carbanion of this compound can be readily alkylated by treatment with an alkyl halide. wikipedia.org This reaction proceeds via a classical SN2 mechanism.

Mechanism:

Deprotonation of this compound with a suitable base (e.g., NaH, LDA) generates the nucleophilic phosphonate carbanion.

The carbanion attacks the electrophilic carbon of an alkyl halide (e.g., butyl bromide), displacing the halide leaving group. researchgate.net

This process forms a new carbon-carbon bond, yielding an α-substituted (cyanomethyl)phosphonate.

These alkylated phosphonates are valuable intermediates themselves, as they can be used in subsequent HWE reactions to generate trisubstituted α,β-unsaturated nitriles.

Michael Addition Reactions: As a soft, stabilized nucleophile, the this compound carbanion is an excellent donor for Michael (1,4-conjugate) additions. wikipedia.org It can add to a variety of Michael acceptors, which are typically α,β-unsaturated compounds bearing an electron-withdrawing group.

Mechanism:

Generation of the phosphonate carbanion using a base.

The carbanion adds to the β-carbon of the α,β-unsaturated system (e.g., an enone, unsaturated ester, or acrylonitrile). researchgate.net

This nucleophilic attack forms a new carbon-carbon bond and generates an enolate intermediate.

Protonation of the enolate upon aqueous workup yields the 1,4-adduct.

The resulting products are δ-ketophosphonates or related functionalized phosphonates, which are complex building blocks for further synthetic transformations. The efficiency and success of both alkylation and Michael addition reactions depend on the careful choice of base, solvent, and reaction conditions to avoid competing side reactions.

Synthetic Utility and Transformative Reactions in Organic Synthesis

Diisopropyl (cyanomethyl)phosphonate as a Core Reagent in Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the creation of alkenes with a high degree of stereoselectivity. wikipedia.orgnrochemistry.com This reaction utilizes a phosphonate-stabilized carbanion, which undergoes nucleophilic addition to an aldehyde or ketone, followed by elimination to form a carbon-carbon double bond. wikipedia.orgyoutube.com this compound is a specialized HWE reagent where the electron-withdrawing cyano group (-CN) stabilizes the adjacent carbanion, facilitating its formation and subsequent reaction. researchgate.netenamine.net The resulting phosphonate (B1237965) carbanions are generally more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction, allowing them to react under milder conditions, even with sterically hindered ketones. wikipedia.orgnrochemistry.com A key advantage of the HWE reaction is that the water-soluble dialkyl phosphate (B84403) byproduct is easily removed from the reaction mixture by aqueous extraction, simplifying purification. organic-chemistry.org

A primary application of this compound is the synthesis of α,β-unsaturated nitriles, also known as acrylonitriles. These compounds are valuable synthetic intermediates. The HWE reaction provides a direct and efficient route to these structures. researchgate.netenamine.net The reaction typically proceeds by deprotonating the phosphonate with a suitable base, such as lithium hydroxide (B78521) or sodium hydride, to generate the nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of an aldehyde or ketone. The resulting intermediate eliminates a diisopropyl phosphate salt to yield the α,β-unsaturated nitrile. slideshare.net

The stereochemical outcome of the olefination can be influenced by the reaction conditions and the structure of the substrates. While HWE reactions with stabilized phosphonates generally favor the formation of the (E)-alkene, the use of different phosphonate esters, such as the diisopropyl variant, can modulate this selectivity. wikipedia.org For instance, in the reaction with aliphatic aldehydes, using ethyl 2-(diisopropylphosphono)propionate improved the (E)-selectivity compared to the triethyl phosphonopropionate analogue. researchgate.net Research has also demonstrated the synthesis of (E)-α,β-unsaturated β-boryl nitriles by reacting diethyl (cyanomethyl)phosphonate with potassium acyltrifluoroborates, yielding pure E-isomers in good yields without the need for column chromatography. nih.gov

The versatility of this compound is highlighted by its reactivity with a broad spectrum of carbonyl compounds. It reacts efficiently with both aldehydes and ketones to produce the corresponding unsaturated nitriles. nrochemistry.comyoutube.com The increased nucleophilicity of the phosphonate carbanion allows it to react successfully with ketones that are often poor substrates in the standard Wittig reaction. nrochemistry.com

A mild and practical procedure using lithium hydroxide as a base has been shown to be effective for the olefination of various functionalized ketones. researchgate.net This method tolerates different functional groups and leads to the exclusive formation of (E)-γ-hydroxy α,β-unsaturated nitriles when hydroxyketones are used as substrates. researchgate.net The reaction conditions can be tailored to the specific substrate; for example, aromatic aldehydes typically yield (E)-alkenes with high selectivity. wikipedia.org

The reaction scope extends to α,β-unsaturated carbonyl compounds (enones), where the phosphonate carbanion can participate in either 1,2-addition to the carbonyl group or 1,4-conjugate (Michael) addition. In the context of the HWE reaction, the 1,2-addition pathway is favored, leading to the formation of conjugated dienes.

| Carbonyl Substrate | Reagent | Base | Product | Yield (%) | (E:Z) Ratio | Ref |

| 4-Bromobenzaldehyde | Diethyl (cyanomethyl)phosphonate | LiOH·H₂O | 3-(4-Bromophenyl)acrylonitrile | 85 | >99:1 | researchgate.net |

| Cyclohexanone | Diethyl (cyanomethyl)phosphonate | LiOH·H₂O | Cyclohexylideneacetonitrile | 91 | - | researchgate.net |

| Acetophenone | Diethyl (cyanomethyl)phosphonate | LiOH·H₂O | 3-Phenylbut-2-enenitrile | 78 | 85:15 | researchgate.net |

| 4-Hydroxy-2-butanone | Diethyl (cyanomethyl)phosphonate | LiOH·H₂O | (E)-4-Hydroxy-2-methylpent-2-enenitrile | 70 | >99:1 | researchgate.net |

| p-Bromophenyl KAT | Diethyl (cyanomethyl)phosphonate | NaH | (E)-3-Boryl-3-(4-bromophenyl)acrylonitrile | 82 | >99:1 | nih.gov |

This table presents data primarily for the diethyl analogue, which exhibits similar reactivity to this compound.

The reliability and functional group tolerance of the HWE olefination make it an excellent candidate for inclusion in tandem or cascade reaction sequences. These processes, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy.

One notable example involves an intramolecular HWE olefination as the final step in a macrocyclization strategy. In the total synthesis of natural products like (-)-5,6-Dihydrocineromycin B, a linear precursor containing both a phosphonate group and a latent aldehyde is constructed. Upon generation of the aldehyde, an intramolecular HWE reaction under Masamune-Roush conditions (LiCl, DBU) triggers cyclization to form the unsaturated macrolactone. Similarly, the HWE reaction has been employed in the initial steps of a sequence involving Simmons-Smith cyclopropanation and rhodium-catalyzed cycloaddition for the synthesis of triquinane natural products. nih.gov

Role of this compound in Carbon-Carbon Bond Forming Reactions Beyond HWE

While famed for its role in olefination, the carbanion derived from this compound is a potent nucleophile capable of participating in other crucial carbon-carbon bond-forming reactions. masterorganicchemistry.comlibretexts.org These transformations expand the synthetic utility of this reagent beyond the mere construction of double bonds.

The deprotonated form of this compound can act as a nucleophile in addition reactions where the typical elimination sequence of the HWE reaction does not occur. masterorganicchemistry.comyoutube.com A key example is the phospha-Michael (or conjugate) addition, where the phosphonate carbanion adds to an electron-deficient alkene, such as an α,β-unsaturated ester or enone. ukessays.com This 1,4-addition pathway leads to the formation of a new carbon-carbon single bond and a γ-functionalized phosphonate.

The mechanism of nucleophilic addition to a carbonyl group is the first step of the HWE reaction itself. libretexts.orgyoutube.com This initial addition forms a tetrahedral alkoxide intermediate. libretexts.org While this intermediate typically proceeds to elimination, under certain conditions or with specific substrates, it could potentially be trapped or participate in alternative reaction pathways, showcasing the versatility of the initial nucleophilic attack.

The reactivity of this compound and its derivatives can be harnessed for the construction of various cyclic structures, including important heterocycles.

Pyrazole (B372694) Rings : While not typically a direct reagent in pyrazole ring formation, this compound is instrumental in creating the necessary precursors. The α,β-unsaturated nitriles synthesized via the HWE reaction are excellent substrates for pyrazole synthesis. researchgate.netbeilstein-journals.org The reaction of these unsaturated nitriles with hydrazine (B178648) or its derivatives is a standard and effective method for constructing the pyrazole core. capes.gov.bruclm.esyoutube.com The process generally involves a Michael addition of the hydrazine to the electron-deficient alkene, followed by intramolecular cyclization and subsequent aromatization to yield the stable pyrazole ring. researchgate.net

Cyclopropanes : Stabilized phosphonate carbanions have proven to be effective reagents for the synthesis of cyclopropanes. acs.org In a reaction analogous to the Corey-Chaykovsky reaction, the phosphonate carbanion can react with epoxides. The nucleophilic carbanion attacks one of the epoxide carbons, leading to ring-opening. Subsequent intramolecular cyclization with the elimination of the phosphate group yields the cyclopropane (B1198618) ring. ukessays.com This method has also been extended to the reaction of stabilized phosphonates with 1,2-dioxines, which rearrange to γ-hydroxy enones in situ, providing a diastereoselective route to highly functionalized cyclopropanes. acs.orgcapes.gov.br The use of phosphonates like this compound offers an advantage over traditional ylides with accelerated reaction times and improved diastereoselectivity. ukessays.comacs.org

Aziridines : The synthesis of aziridines, three-membered nitrogen-containing heterocycles, can be achieved through various methods. nih.gov While direct aziridination using phosphonate carbanions is less common, they can react with imines or imine derivatives in a process similar to the Darzens reaction. The nucleophilic phosphonate carbanion would add to the carbon of the C=N bond, and subsequent intramolecular ring closure would furnish the aziridine (B145994) ring.

Transition-Metal-Catalyzed Cross-Coupling Methodologies Involving (Cyanomethyl)phosphonates

The synthesis of phosphonate esters, including this compound, often relies on foundational C-P bond-forming reactions. Among these, transition-metal-catalyzed cross-coupling reactions are crucial for creating the phosphonate precursors from which this compound and related reagents are derived. Methodologies such as the Hirao, Tavs, and Buchwald-Hartwig reactions have become indispensable for this purpose. nih.govnih.gov

The Hirao coupling, for instance, involves the palladium-catalyzed cross-coupling of dialkylphosphites with aromatic halides. nih.gov While early iterations of this reaction required significant catalyst loading, modern improvements using ligands like 1,1′-bis(diphenylphosphino)ferrocene (dppf) with Pd(OAc)₂ have expanded its scope to include various aryl and heteroaryl halides, and even some aryl chlorides. nih.gov Nickel-catalyzed reactions, often called the Tavs reaction, provide a lower-cost alternative to palladium for the phosphonylation of aryl bromides using reagents like triisopropyl phosphite (B83602) and a NiCl₂ pre-catalyst. nih.govbeilstein-journals.orgbeilstein-archives.org These reactions are typically performed at high temperatures, often without a solvent, to overcome the reactivity barrier between aryl halides and trialkyl phosphites. nih.govbeilstein-journals.org

While these methods are primarily used to synthesize the phosphonate compounds themselves, the resulting (cyanomethyl)phosphonate anion can be viewed in the context of broader coupling strategies. The stabilized carbanion generated from this compound is highly nucleophilic. wikipedia.orgorgsyn.org Its primary role in synthesis is not as a substrate in further transition-metal cross-coupling but as a key nucleophile in the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnumberanalytics.com This olefination reaction, which couples the phosphonate carbanion with aldehydes or ketones, is distinct from transition-metal-catalyzed cross-couplings but represents the principal transformative reaction of this compound class. wikipedia.orgorgsyn.orgyoutube.com

However, related palladium-catalyzed methodologies have been developed that utilize the reactivity of the alkyl nitrile motif. For example, Pd-catalyzed difunctionalization reactions of alkyl nitriles with 2-allylphenyl triflates have been used to synthesize indane derivatives, demonstrating a transition-metal-catalyzed approach to building complex structures from nitrile-containing precursors.

Table 1: Key Transition-Metal-Catalyzed Reactions for Phosphonate Synthesis

| Reaction Name | Typical Catalyst | Substrates | Product Type | Reference |

| Hirao Coupling | Pd(OAc)₂/dppf | Aryl/Heteroaryl Halide + Dialkylphosphite | Aryl/Heteroaryl Phosphonate | nih.gov |

| Tavs Reaction | NiCl₂ | Aryl Bromide + Trialkyl Phosphite | Aryl Phosphonate | nih.govbeilstein-archives.org |

| Aqueous C-P Coupling | Palladacycle | Aryl Chloride + Diisopropyl H-phosphonate | Aryl Phosphonate | researchgate.net |

Applications of this compound in the Synthesis of Complex Organic Architectures

Strategic Application in Natural Product Total Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction, utilizing stabilized phosphonates like this compound, is a cornerstone of modern organic synthesis, valued for its reliability and high stereocontrol in forming carbon-carbon double bonds. numberanalytics.com This has made it a widespread tool in the total synthesis of complex natural products. The reaction's ability to form α,β-unsaturated nitriles provides a versatile functional group handle for subsequent transformations.

A prominent application is in the assembly of complex macrocyclic structures. For instance, the HWE reaction was an excellent tool for constructing the 24-membered ring of a large natural product, successfully creating five of the seven required carbon-carbon double bonds with the correct E-geometry. youtube.com

The synthesis of alkaloids and related compounds frequently employs this methodology. In one example, diethyl (cyanomethyl)phosphonate was used to synthesize a key intermediate for a prenylated indole (B1671886) alkaloid. researchgate.net The phosphonate was first alkylated and then subjected to HWE conditions to install a C-11 prenyl group, demonstrating the reagent's utility in building decorated heterocyclic scaffolds. researchgate.net Furthermore, HWE reagents derived from amino acids have been instrumental in the total synthesis of complex molecules like (-)-kaitocephalin, where an (E)-selective olefination was a pivotal step. orgsyn.org

The reliability of the HWE reaction has been showcased in the assembly of key fragments for polyketide natural products. In the synthesis of (-)-5,6-Dihydrocineromycin B, an intramolecular HWE olefination under Masamune-Roush conditions was used to form the crucial C8-C9 double bond within a macrocyclic precursor. Similarly, a high Z-selectivity was achieved in an intramolecular HWE cyclization step during the synthesis of Phorboxazole A.

Construction of Macrocyclic and Fused Ring Systems

The intramolecular Horner-Wadsworth-Emmons (HWE) reaction is a powerful strategy for the construction of macrocycles, offering a high-yielding alternative to other cyclization methods like amide bond formation, which can be plagued by intermolecular dimerization. nih.govclockss.org The reaction involves generating a phosphonate carbanion that reacts with a tethered aldehyde or ketone, closing the ring.

This methodology has been effectively used to synthesize macrocyclic lactones of varying ring sizes (12-18 members). nih.gov The stereochemical outcome of the cyclization can be controlled by the choice of phosphonate ester and reaction conditions. While phosphonates with simple alkyl esters like diethyl phosphonate typically yield (E)-alkenes, the use of aryl esters such as diphenyl or di(o-tert-butylphenyl) phosphonates can dramatically shift the selectivity to favor the (Z)-alkene with high fidelity (up to 100% Z-selectivity). nih.govresearchgate.net This control is critical for synthesizing natural products where the geometry of the endocyclic double bond is fixed.

Beyond macrocycles, the HWE reaction is also applied to the synthesis of smaller 5- to 7-membered rings. The principles of intramolecular cyclization remain the same, providing access to common carbocyclic and heterocyclic frameworks. clockss.org The synthesis of fused ring systems can also be achieved. For example, the intramolecular HWE reaction serves as a key step in approaches to bicyclic systems like 2-quinolones. clockss.org

Table 2: Control of Stereoselectivity in Intramolecular HWE Macrocyclization

| Phosphonate Ester | Base/Conditions | Ring Size | Predominant Isomer | Reference |

| (EtO)₂P(O)CH₂CO₂---CHO | LiCl-DBU | 13-18 | E (89-99%) | nih.gov |

| (PhO)₂P(O)CH₂CO₂---CHO | NaH | 12-18 | Z (89-100%) | nih.gov |

| (o-t-BuPhO)₂P(O)CH₂CO₂---CHO | NaH | 12-18 | Z (up to 100%) | nih.gov |

Preparation of Advanced Synthetic Intermediates and Functional Molecules

This compound is a premier reagent for the synthesis of α,β-unsaturated nitriles, which are highly valuable and versatile synthetic intermediates. The HWE reaction provides a direct and stereoselective route to these compounds from a wide range of aldehydes and ketones. wikipedia.orgyoutube.com The resulting α,β-unsaturated nitrile is a multifunctional building block, containing a nucleophilic nitrile group and an electrophilic double bond, making it amenable to a host of further chemical transformations.

The phosphonate itself is an advanced intermediate, typically prepared via the Michaelis-Arbuzov reaction between a trialkyl phosphite and an α-haloacetonitrile. orgsyn.org Once formed, its deprotonation generates a stabilized phosphonate carbanion that is more nucleophilic than the corresponding Wittig ylides, allowing it to react efficiently even with sterically hindered ketones. orgsyn.org Another advantage is that the phosphate byproduct of the HWE reaction is water-soluble, greatly simplifying the purification of the desired alkene product. orgsyn.org

The utility of this compound extends to the creation of complex fragments for multistep syntheses. For instance, in the synthesis of hapalindole-type alkaloids, diethyl (cyanomethyl)phosphonate was elaborated into a prenylated intermediate which was then used in an HWE reaction to construct a C-11 substituted indole core. researchgate.net This highlights its role as a precursor to functional molecules that are then incorporated into larger, more complex architectures. The ability to modify the phosphonate before the key olefination step adds a layer of strategic depth to its application in synthetic chemistry.

Advanced Methodological Developments and Innovations

Development of Catalytic Systems and Promoters for Enhanced Reactivity and Stereoselectivity

The synthesis of phosphonates, including chiral variants, has been significantly advanced through the development of sophisticated catalytic systems. These catalysts are crucial for improving reaction rates, yields, and, most importantly, for controlling stereochemistry. Asymmetric catalysis, in particular, has become a cornerstone for producing enantiomerically pure C-chiral phosphonates. mdpi.com

Methods for asymmetric synthesis often involve transition metal complexes with chiral ligands or organocatalysis. mdpi.com The phosphonylation of compounds with a C=X bond (such as carbonyls and imines) or an activated C=C bond represents a primary strategy for creating these organophosphorus compounds. mdpi.com For instance, the Kabachnik-Fields reaction, a one-pot synthesis of α-aminophosphonates, can be catalyzed by complexes like aluminum(Salalen) to achieve high enantioselectivity with both aliphatic and aromatic aldehydes. mdpi.com

In the context of hydrophosphonylation reactions, various catalytic systems have been explored. The enantioselective addition of phosphites to aldehydes (a Pudovik-type reaction) can be influenced by the catalyst choice. Early work utilized Sharpless catalysts, generated from diisopropyl L-tartrate and Ti(OPr-i)₄, to initiate the reaction between para-substituted benzaldehydes and diethyl phosphite (B83602), yielding enantiomerically enriched (R)-hydroxyphosphonates. mdpi.com More recent developments have employed ruthenium(II) catalysts for the enantioselective transfer hydrogenation of α-ketophosphonates, achieving high yields and excellent enantiomeric excess (ee). mdpi.com Similarly, palladium-catalyzed asymmetric hydrogenation of α-ketophosphonates is another effective method. mdpi.com

Organocatalysis also plays a vital role. Quinine and cinchonidine (B190817) have been used to catalyze the enantioselective phosphonaldol reaction of dimethyl phosphites with aldehydes. mdpi.com The stereoselectivity of such reactions can be further enhanced through double asymmetric induction, where a chiral phosphite is used in conjunction with the chiral catalyst. mdpi.com This approach significantly increases the diastereoselectivity of the addition to C=N bonds. mdpi.com

Interactive Table: Catalytic Systems for Phosphonate (B1237965) Synthesis

| Reaction Type | Catalyst System | Substrates | Key Finding | Reference |

|---|---|---|---|---|

| Asymmetric Hydrophosphonylation | Ruthenium(II) Complexes | α-Ketophosphonates | Achieves high yield (e.g., 78%) and enantioselectivity (e.g., 97% ee). | mdpi.com |

| Asymmetric Hydrogenation | Palladium Complexes | α-Ketophosphonates | An effective method for producing α-hydroxyphosphonates. | mdpi.com |

| Phosphonaldol Reaction | Sharpless Catalyst (diisopropyl L-tartrate/Ti(OPr-i)₄) | Benzaldehydes, Diethyl Phosphite | Produces enantiomerically enriched (R)-hydroxyphosphonates. | mdpi.com |

| Kabachnik-Fields Reaction | Aluminum(Salalen) Complexes | Aldehydes, Aldimines | Effective for synthesizing α-hydroxy- and α-aminophosphonates with high enantioselectivity. | mdpi.com |

| Phosphonaldol Reaction | Quinine / Cinchonidine | Aldehydes, Dimethyl/Dibornyl Phosphite | Organocatalytic approach; stereoselectivity is enhanced by using chiral phosphites (double asymmetric induction). | mdpi.com |

| Pudovik Reaction | Triethylamine (B128534) | Aldehydes, Dialkyl Phosphonates | A simple and effective method, often considered a "green" approach, for α-hydroxyphosphonate synthesis. | mdpi.com |

Sustainable and Green Chemistry Approaches in Phosphonate Synthesis and Application

In line with the global push for environmental stewardship, green chemistry principles are increasingly being integrated into organophosphorus chemistry. sciencedaily.com The focus is on developing eco-friendly methodologies that minimize waste, avoid hazardous solvents, and improve energy efficiency. sciencedaily.comresearchgate.net For phosphonates, this involves innovations in synthesis, as well as considering their lifecycle, including degradation and recycling. sciencedaily.comresearchgate.net

One of the key aspects of green chemistry is the use of solvent-free reaction conditions, which has been successfully applied to various organophosphorus reactions. researchgate.netbme.hu For example, the Pudovik reaction between aldehydes and dialkyl phosphonates to form α-hydroxyphosphonates can be efficiently carried out using only a catalytic amount of triethylamine, avoiding bulk solvents entirely. mdpi.com The use of alternative energy sources like microwave irradiation and sonication (ultrasound) also represents a significant green advancement. researchgate.net Sonication can promote cavitation in the reaction medium, often leading to higher yields in shorter reaction times, as demonstrated in the synthesis of α-aminophosphonates. researchgate.net

The selection of catalysts and reagents is another critical factor. The development of metal-free catalytic systems, such as the use of inexpensive and readily available promoters, aligns with green chemistry goals. researchgate.net Furthermore, designing syntheses with high atom economy—maximizing the incorporation of starting materials into the final product—is a fundamental principle. nih.gov Evaluating the "greenness" of a synthetic route can be quantified using metrics like mass intensity analysis, which accounts for all reactants, products, by-products, and waste streams. nih.gov While feasible green methods for phosphonate synthesis are emerging, significant research is still required to improve the efficient recovery and recycling of phosphorus, a critical raw material. sciencedaily.com

Interactive Table: Green Chemistry Principles in Phosphonate Synthesis

| Green Chemistry Principle | Application in Phosphonate Synthesis | Example | Benefit | Reference |

|---|---|---|---|---|

| Solvent-Free Synthesis | Performing reactions without a solvent medium. | Pudovik reaction using catalytic triethylamine to synthesize α-hydroxyphosphonates. | Reduces solvent waste and simplifies product workup. | mdpi.com |

| Alternative Energy Sources | Using microwave irradiation or sonication to drive reactions. | Ultrasound-assisted synthesis of α-aminophosphonates. | Increases reaction rates and yields. | researchgate.net |

| Atom Economy | Designing reactions to maximize the incorporation of material from the reactants into the product. | Metal-free cross-dehydrogenative coupling (CDC) reactions. | Minimizes the generation of by-products and waste. | researchgate.net |

| Use of Safer Solvents/Reagents | Replacing hazardous substances with greener alternatives. | Using water as a solvent where possible. | Enhances process safety and reduces environmental impact. | researchgate.net |

| Catalysis | Employing catalysts to reduce energy requirements and improve selectivity. | Metal-free N-H phosphorylation mediated by TBHP/NH₄I. | Avoids toxic heavy metals and improves efficiency. | researchgate.net |

Solid-Phase Synthesis Techniques for Oligonucleotide Phosphonate Analogue Generation

Solid-phase synthesis is a cornerstone technology for the automated chemical synthesis of oligonucleotides and their analogues. umich.edu This strategy involves covalently attaching the initial nucleoside to an insoluble support, such as controlled pore glass beads, and then sequentially adding monomer units. umich.edunih.gov A key advantage is the simplification of purification; after each reaction step, unreacted reagents and by-products are simply washed away, leaving the growing oligonucleotide chain attached to the support. umich.edu

H-phosphonate chemistry is a robust and widely used method for creating the internucleotide linkages in these analogues. mdpi.comnih.gov In this approach, a nucleoside H-phosphonate monomer is coupled to the free 5'-hydroxyl group of the support-bound chain. nih.gov This coupling is typically activated by an acyl chloride or chlorophosphate. beilstein-journals.org A major advantage of the H-phosphonate method is that the resulting H-phosphonate diester linkages can be stable enough to allow for a single oxidation step at the end of the entire chain assembly, rather than after each coupling cycle. beilstein-journals.org

This chemistry allows for the generation of diverse modifications. Following the assembly of the desired sequence, the H-phosphonate internucleotide linkages can be converted to various analogues. For example, oxidation with aqueous iodine produces the standard phosphate (B84403) backbone, while using a sulfurizing agent yields phosphorothioates. mdpi.comnih.gov This flexibility has been exploited to create chimeric oligonucleotides containing novel O-methylphosphonate modifications by coupling nucleoside-O-methyl-(H)-phosphinates as monomers. mdpi.com The solid-phase protocol enables the successful combination of different chemistries, like H-phosphonate and phosphoramidite (B1245037) methods, to synthesize oligonucleotide strands with a variety of modifications at specific positions. mdpi.com

Exploration of Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous processing, has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch methods, particularly for the pharmaceutical industry. d-nb.inforesearchgate.net In a flow system, reagents are continuously pumped through a reactor (such as a tube or a series of continuous stirred-tank reactors, CSTRs), where the chemical transformation occurs. nih.govajinomoto.com This approach provides superior control over reaction parameters like temperature, pressure, and residence time. ajinomoto.com

The high surface-area-to-volume ratio in flow reactors facilitates rapid heat exchange, allowing for the safe execution of highly exothermic reactions that would be hazardous in large-scale batch reactors. nih.gov This enhanced safety and control can lead to higher yields, improved product quality, and shorter reaction times. ajinomoto.com For the pharmaceutical industry, flow chemistry is appealing because it can reduce development cycle times and is readily scalable from laboratory research to industrial production. d-nb.infoajinomoto.com

The application of flow chemistry to the synthesis of complex molecules and active pharmaceutical ingredients (APIs) is well-documented. d-nb.infonih.gov While specific published examples for Diisopropyl (cyanomethyl)phosphonate are not prominent, the technology's potential is clear. Flow systems could be used to optimize its synthesis, for example, by enabling precise control over a Michaelis-Arbuzov reaction. Furthermore, its subsequent use in reactions, such as the Horner-Wadsworth-Emmons reaction, could be integrated into a continuous "telescoped" synthesis, where the output of one reactor flows directly into the next. nih.gov This avoids timely and costly isolation and purification of intermediates. The ability to rapidly screen reaction conditions (e.g., residence time, concentration, temperature) on a small scale makes flow chemistry an ideal platform for optimizing processes involving phosphonate reagents. rsc.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical, Regiochemical, and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of diisopropyl (cyanomethyl)phosphonate, providing detailed information about the ¹H, ¹³C, and ³¹P nuclei.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. The methylene (B1212753) protons (CH₂) adjacent to the cyanide group and the methine protons (CH) of the isopropyl groups are of particular interest. The chemical shifts and coupling constants (J-values) help in confirming the connectivity within the molecule.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. libretexts.org The signals for the cyanomethyl carbon, the carbons of the isopropyl groups, and the carbonyl carbon (if applicable) appear at distinct chemical shifts, confirming the compound's carbon framework. libretexts.orgresearchgate.net Broadband decoupling is often employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon atom appears as a singlet. libretexts.org